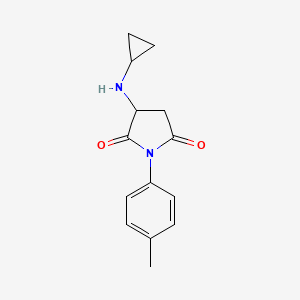

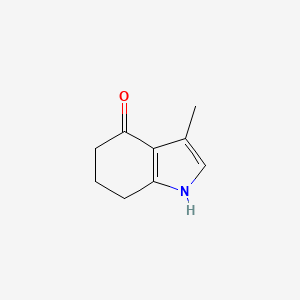

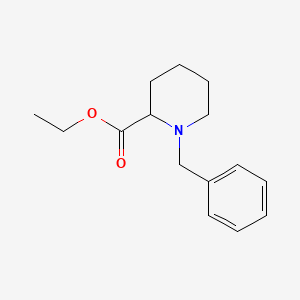

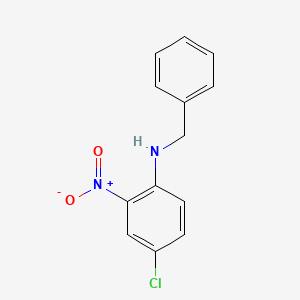

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a cyclic organic compound belonging to the pyrrolidine family. It is a versatile compound that has been used in various research applications, such as drug design and synthesis, as well as for the development of new drugs. It has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Structural Applications

One-Pot Synthesis of Amino Acids : A study by Cal et al. (2012) demonstrated an efficient one-pot synthesis method using derivatives of pyrrolidine diones, including 3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione, to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities (Cal et al., 2012).

Crystal and Molecular Structure Analysis : The compound's derivatives have been used in crystallographic studies to understand molecular structures. For instance, Ratajczak-Sitarz et al. (1990) investigated the crystal structure of a derivative, providing insights into the conformation and intramolecular interactions of such molecules (Ratajczak-Sitarz et al., 1990).

Chemical Synthesis and Reactions

Synthesis of Tetramic Acids : Pyrrolidine diones, including the specified compound, have been utilized in the synthesis of 3-acyltetramic acids, revealing valuable information about the acylation process and the efficiency of different Lewis acids in these reactions (Jones et al., 1990).

Multi-Component Synthesis : The compound has been used in multi-component synthesis processes. A study by Adib et al. (2010) detailed the synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones using a mixture of N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's acid (Adib et al., 2010).

Organic and Medicinal Chemistry

Conversion to Maleimide : The compound's derivatives play a role in organic synthesis, particularly in the transformation to maleimides. A study by Yan et al. (2018) explored this conversion using density functional theory (DFT), enhancing the understanding of pyrrolidine diones in organic synthesis (Yan et al., 2018).

Herbicidal Activities : In agricultural chemistry, derivatives of this compound have shown potential as herbicides. Zhu et al. (2013) synthesized novel derivatives with cyclopropane moieties and found them to exhibit herbicidal activities (Zhu et al., 2013).

Propriétés

IUPAC Name |

3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-2-6-11(7-3-9)16-13(17)8-12(14(16)18)15-10-4-5-10/h2-3,6-7,10,12,15H,4-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVQUCRQHQMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387869 |

Source

|

| Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

CAS RN |

1008220-64-1 |

Source

|

| Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

![N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1334862.png)